6-Fluoro-2,3-dihydro-1h-inden-1-ol
Overview
Description
6-Fluoro-2,3-dihydro-1h-inden-1-ol is a chemical compound with the molecular formula C9H9FO . It is also known as 6-fluoro-1-indanol .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-2,3-dihydro-1h-inden-1-ol consists of a five-membered ring fused with a six-membered ring, with a fluorine atom attached to the sixth carbon . The molecular weight of this compound is 152.17 .Physical And Chemical Properties Analysis
6-Fluoro-2,3-dihydro-1h-inden-1-ol is a powder at room temperature . Its predicted boiling point is 237.1±35.0 °C, and its predicted density is 1.271±0.06 g/cm3 .Scientific Research Applications
Antimicrobial Application
Specific Scientific Field
This falls under the field of Medicinal Chemistry and Microbiology .
Summary of the Application
2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds have been studied for their antimicrobial properties . Similarly, halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have also been synthesized and tested for their antibacterial and antifungal properties .
Methods of Application or Experimental Procedures
The compounds were synthesized by Claisen-Schmidt reaction and by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were then tested for their antimicrobial activities against various bacteria and fungi .
Results or Outcomes
The compounds showed potent antibacterial action with broad-spectrum antibacterial activity . Some compounds also showed potent antifungal properties . In another study, one of the compounds was found to be a more effective antibacterial and antifungal agent than the other .
Computational Chemistry
Specific Scientific Field
This falls under the field of Computational Chemistry .
Summary of the Application
2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds have been studied using density functional theory (DFT) .
Methods of Application or Experimental Procedures
The in-depth structural analysis of optimized molecular structures, bond lengths, and bond angles has been discussed using DFT with B3LYP/6-311++G(d,p) basis set .
Results or Outcomes
The geometrical parameters, frontier molecular orbitals, global reactivity parameters, and MESP surfaces were all predicted using the same basis set on completely optimized geometries . Ionization potential, electron affinity, electronegativity, chemical hardness, global softness, global electrophilicity, and chemical potential were calculated using HOMO and LUMO energy values .
Antiviral Application
Specific Scientific Field
This falls under the field of Medicinal Chemistry and Virology .
Summary of the Application
Indole derivatives, which are structurally similar to 2,3-dihydro-1H-inden-1-one, have been studied for their antiviral properties .
Methods of Application or Experimental Procedures
The compounds were synthesized and then tested for their antiviral activities against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Results or Outcomes
Some of the compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
Organic Solar Cells
Specific Scientific Field
This falls under the field of Material Science and Renewable Energy .
Summary of the Application
2,3-dihydro-1H-inden-1-one derivatives, specifically 2-(5,6-Difluoro-2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile, have been used in the core of photovoltaic devices to achieve higher current and reduced energy loss for nonfullerene solar cells .
Methods of Application or Experimental Procedures
The compound is incorporated into the core of photovoltaic devices .
Results or Outcomes
The incorporation of the compound improved the power conversion efficiency and fill factor of batteries .
Antifungal Application
Specific Scientific Field
This falls under the field of Medicinal Chemistry and Mycology .
Summary of the Application
Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antifungal properties .
Methods of Application or Experimental Procedures
The compounds were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds have been tested for their antifungal activities against two fungal agents, Aspergillus niger and Candida albicans .
Results or Outcomes
Few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
Antimalarial Application
Specific Scientific Field
This falls under the field of Medicinal Chemistry and Parasitology .
Summary of the Application
Indole derivatives, which are structurally similar to 2,3-dihydro-1H-inden-1-one, have been studied for their antimalarial properties .
Methods of Application or Experimental Procedures
The compounds were synthesized and then tested for their antimalarial activities .
Results or Outcomes
Some of the compounds showed inhibitory activity against malaria .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUAHEPQMQFYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3-dihydro-1h-inden-1-ol | |
CAS RN |
52085-94-6 | |
Record name | 6-fluoro-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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